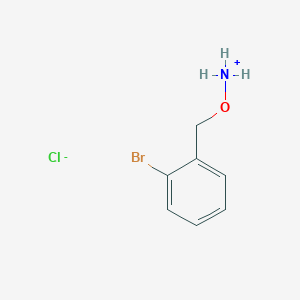

O-(2-Bromobenzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality O-(2-Bromobenzyl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2-Bromobenzyl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(2-bromophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRPFMUCUWQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to O-(2-Bromobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

O-(2-Bromobenzyl)hydroxylamine hydrochloride, identified by CAS number 51572-91-9, is a specialized reagent that serves as a critical building block in modern organic and medicinal chemistry. Its unique structure, featuring a reactive hydroxylamine moiety tethered to a sterically hindered and electronically modified benzyl group, offers chemists a versatile tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Core Characteristics and Physicochemical Properties

O-(2-Bromobenzyl)hydroxylamine is the hydrochloride salt of a substituted hydroxylamine. The salt form enhances its stability and shelf-life, making it a reliable reagent for various synthetic transformations. While specific experimental data for this particular isomer is not widely published, its properties can be reliably inferred from closely related analogs.[1][2][3] The key structural features are the nucleophilic -ONH2 group, which is the primary site of reactivity, and the 2-bromobenzyl group, which acts as a stable protecting group and a handle for further chemical modification.

Table 1: Physicochemical Properties of O-(2-Bromobenzyl)hydroxylamine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 51572-91-9 | N/A |

| Molecular Formula | C₇H₉BrClNO | [1] |

| Molecular Weight | 238.51 g/mol | [1] |

| Appearance | Typically an off-white to white crystalline solid | [4][5] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol; insoluble in nonpolar solvents like ether. | [6][7] |

| Stability | Hygroscopic; more stable as the hydrochloride salt compared to the free base. Should be stored in a cool, dry place. |[6] |

Synthesis and Purification

The synthesis of O-alkyl hydroxylamines can be achieved through several established routes.[8] A prevalent and reliable method for preparing O-(2-Bromobenzyl)hydroxylamine hydrochloride involves a two-step process starting from N-hydroxyphthalimide. This method ensures high regioselectivity, exclusively yielding the O-alkylated product.

Core Rationale: The phthalimide group serves as an excellent protecting group for the hydroxylamine nitrogen, preventing undesired N-alkylation. The subsequent hydrazinolysis is a standard and efficient method for deprotection.

Experimental Protocol: Synthesis of O-(2-Bromobenzyl)hydroxylamine Hydrochloride

Step 1: Synthesis of N-(2-Bromobenzyloxy)phthalimide

-

Reagents & Setup: To a solution of N-hydroxyphthalimide (1.0 eq) and 2-bromobenzyl bromide (1.05 eq) in a suitable solvent like dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. The base neutralizes the acidic proton of N-hydroxyphthalimide, generating the phthalimide anion, which then acts as a nucleophile.

-

Monitoring & Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude N-(2-Bromobenzyloxy)phthalimide can be purified by recrystallization from ethanol.

Step 2: Hydrazinolysis and Salt Formation

-

Deprotection: Dissolve the purified N-(2-Bromobenzyloxy)phthalimide (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours. During this step, hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the free O-(2-Bromobenzyl)hydroxylamine.

-

Isolation of Free Base: Cool the reaction mixture and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.

-

Hydrochloride Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in ether (or bubble HCl gas) until precipitation is complete.

-

Final Purification: Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield pure O-(2-Bromobenzyl)hydroxylamine hydrochloride.

Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to reference values.

Core Reactivity and Mechanistic Considerations

The primary utility of O-(2-Bromobenzyl)hydroxylamine hydrochloride stems from its reaction with carbonyl compounds (aldehydes and ketones) to form stable O-benzyl oximes.[8] This condensation reaction is highly reliable and proceeds under mild conditions.

Mechanism of Oxime Formation: The reaction is typically acid-catalyzed, although it can proceed at neutral or slightly basic pH if the free hydroxylamine is used.

-

Activation (if salt is used): A base is required to neutralize the hydrochloride salt and generate the free, nucleophilic hydroxylamine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom of the original carbonyl group.

-

Dehydration: The resulting intermediate is protonated on the oxygen, turning the hydroxyl group into a good leaving group (water). Elimination of water and formation of a C=N double bond yields the final oxime product.

The 2-bromo substituent on the benzyl ring has a modest electron-withdrawing effect but primarily introduces steric bulk near the reaction center. This generally does not impede the formation of oximes but can influence the conformational preferences and subsequent reactivity of the products.

Applications in Drug Discovery and Synthesis

O-substituted hydroxylamines are foundational reagents for the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[9][10][11]

-

Synthesis of Oximes and Nitrones: The direct products of condensation, oximes, are versatile intermediates. They can be reduced to primary amines, undergo Beckmann rearrangement to form amides, or serve as precursors for more complex heterocyclic systems. Reaction with aldehydes can also lead to nitrones, which are powerful 1,3-dipoles used in cycloaddition reactions to construct isoxazolidine rings.[12]

-

Access to N-O Heterocyles: Isoxazolidines and related N-O heterocycles are found in numerous biologically active molecules and natural products.[10] The use of O-(2-Bromobenzyl)hydroxylamine provides a direct entry into this chemical space. The 2-bromo substituent can be used as a synthetic handle for further diversification, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional complexity.

-

Role as a Bioisostere: The O-benzylhydroxylamine moiety can be employed as a bioisosteric replacement for other functional groups in known drug molecules to modulate properties like metabolic stability, lipophilicity, and target binding affinity.[2]

Safety, Handling, and Storage

As a member of the hydroxylamine hydrochloride family, this reagent must be handled with appropriate caution. Hydroxylamine derivatives are known to be potentially toxic, corrosive, and skin/eye irritants.[7][13][14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[7]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a high-value synthetic intermediate that provides a robust and reliable pathway to O-protected oximes and a diverse array of nitrogen-containing heterocyclic compounds. Its utility is marked by the stability of the benzyl protecting group and the synthetic versatility offered by the ortho-bromo substituent. For researchers in drug discovery and synthetic chemistry, this reagent is an essential tool for creating novel molecular entities with potential therapeutic applications. Proper understanding of its reactivity, handling requirements, and synthetic potential is key to its effective and safe utilization in the laboratory.

References

-

Siddiqui, Z. N., Asad, M., & Praveen, S. (2008). Synthesis and biological activity of heterocycles from chalcone. Monatshefte für Chemie - Chemical Monthly, 139(4), 435–439. Available at: [Link]

- Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride. (CN102531950A).

- Google Patents. (n.d.). Heterocyclic derivatives and methods of use thereof. (WO2010038081A2).

-

Fieser, L. F., & Fieser, M. (n.d.). O-Benzylhydroxylamine Hydrochloride. ResearchGate. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride). Available at: [Link]

-

Baregama, L. K., et al. (n.d.). Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. TSI Journals. Available at: [Link]

-

PubChem. (n.d.). O-(4-Bromobenzyl)hydroxylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

G-Biosciences. (n.d.). Hydroxylamine·HCl Technical Manual. Available at: [Link]

-

Royal Society of Chemistry. (2024). Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles. Available at: [Link]

-

King, S. B., et al. (2021). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. National Institutes of Health. Available at: [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Process for preparing hydroxylamine hydrochloride. (US2319669A).

-

Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. Available at: [Link]

-

Sławiński, J., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. ResearchGate. Available at: [Link]

-

Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Available at: [Link]

-

Wikipedia. (n.d.). Hydroxylammonium chloride. Available at: [Link]

-

Veeprho. (n.d.). Hydroxylamine Hydrochloride | CAS 5470-11-1. Available at: [Link]

-

PubChem. (n.d.). O-(4-Iodobenzyl)hydroxylamine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. O-(4-Bromobenzyl)hydroxylamine hydrochloride | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 51572-93-1|O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxylamine Hydrochloride | 5470-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxylammonium chloride - Wikipedia [en.wikipedia.org]

- 14. veeprho.com [veeprho.com]

Introduction: A Multifunctional Building Block for Modern Drug Discovery

An In-Depth Technical Guide to O-(2-Bromobenzyl)hydroxylamine hydrochloride: Synthesis, Characterization, and Applications

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a rationally designed bifunctional reagent of significant interest to researchers in medicinal chemistry and organic synthesis. As a derivative of the versatile O-benzylhydroxylamine class of compounds, it provides a robust platform for the synthesis of oximes, amides, and other nitrogen-containing scaffolds.[1] The strategic placement of a bromine atom at the ortho position of the benzyl ring introduces a valuable synthetic handle, enabling sequential, orthogonal chemical modifications. This unique combination of a reactive hydroxylamine moiety and a site for cross-coupling reactions makes it a powerful tool for constructing complex molecular architectures and for use in fragment-based drug discovery (FBDD) and lead optimization campaigns.

This guide provides a senior application scientist's perspective on the core attributes of O-(2-Bromobenzyl)hydroxylamine hydrochloride, detailing its synthesis, analytical validation, and strategic applications. The protocols and insights herein are designed to be self-validating, explaining the causal relationships behind experimental choices to ensure reproducible and successful outcomes.

Physicochemical and Structural Properties

The fundamental properties of O-(2-Bromobenzyl)hydroxylamine hydrochloride are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification. The molecular weight is identical to its isomers, such as O-(4-Bromobenzyl)hydroxylamine hydrochloride.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₉BrClNO | [2][3] |

| Molecular Weight | 238.51 g/mol | [2][3] |

| IUPAC Name | O-[(2-bromophenyl)methyl]hydroxylamine;hydrochloride | N/A |

| Appearance | Predicted: White to off-white solid/crystals | [3][4] |

| Storage Conditions | Store at 0-8°C, keep dry and cool | [4] |

Synthesis and Mechanistic Rationale

The synthesis of O-alkylated hydroxylamines typically proceeds via the nucleophilic substitution of an appropriate alkyl halide by a hydroxylamine equivalent. To prevent over-alkylation on the nitrogen atom, a common and reliable strategy involves using a protected form of hydroxylamine, such as N-hydroxyphthalimide. This approach ensures mono-alkylation on the oxygen atom. The phthalimide protecting group is then efficiently removed under acidic conditions to yield the desired hydrochloride salt.

The choice of N-hydroxyphthalimide is deliberate; it serves as an excellent hydroxylamine surrogate. Its nitrogen is rendered non-nucleophilic by the two adjacent carbonyl groups, directing the alkylation exclusively to the oxygen atom. The subsequent deprotection with hydrochloric acid is a clean and high-yielding transformation that directly furnishes the stable hydrochloride salt of the product, which is often easier to handle and purify than the free base.

Experimental Protocol: Two-Step Synthesis

Step 1: O-(2-Bromobenzyl)-N-hydroxyphthalimide Synthesis

-

To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the resulting suspension for 15 minutes to form the potassium salt of N-hydroxyphthalimide.

-

Add a solution of 2-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Deprotection to O-(2-Bromobenzyl)hydroxylamine hydrochloride

-

Suspend the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide from Step 1 in ethanol (~0.4 M).

-

Add concentrated hydrochloric acid (HCl, 3-4 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The phthalic acid byproduct may precipitate out of the solution upon cooling.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation of the phthalic acid byproduct.

-

Filter off the solid byproduct and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Triturate the residue with diethyl ether, collect the resulting solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield O-(2-Bromobenzyl)hydroxylamine hydrochloride as a solid. Purity should be assessed by NMR.[5]

Caption: Synthetic workflow for O-(2-Bromobenzyl)hydroxylamine HCl.

Analytical Characterization and Validation

Predicted Spectroscopic Data:

| Technique | Predicted Data | Rationale and Interpretation |

| ¹H NMR | δ ~11.5 (br s, 2H, -ONH₂·HCl), δ 7.6-7.2 (m, 4H, Ar-H), δ ~5.2 (s, 2H, -CH₂-) | The broad singlet around 11.5 ppm in DMSO-d₆ is characteristic of the acidic ammonium protons. The aromatic region will show a complex multiplet for the ABCD spin system of the 1,2-disubstituted benzene ring. The singlet around 5.2 ppm corresponds to the benzylic methylene protons, shifted slightly downfield relative to the unsubstituted analogue due to the ortho-bromo substituent's electronic influence.[6][7] |

| ¹³C NMR | δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~128 (Ar-C), δ ~123 (Ar-C-Br), δ ~75 (-CH₂-) | Six distinct aromatic carbon signals are expected. The carbon bearing the bromine (C-Br) will be shifted to ~123 ppm. The benzylic carbon signal is expected around 75 ppm. |

| MS (ESI+) | m/z = 202.0, 204.0 [M+H]⁺ | The mass spectrum should show the molecular ion corresponding to the free base (C₇H₈BrNO). The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) at m/z 202.0 and 204.0 would be a definitive confirmation of the compound's identity. |

Reactivity, Mechanistic Pathways, and Applications

The utility of O-(2-Bromobenzyl)hydroxylamine hydrochloride stems from its two distinct reactive sites. The primary application involves the nucleophilic hydroxylamine group, which readily condenses with aldehydes and ketones to form stable O-benzyl oximes.[1]

Core Application: Oxime Formation

Oximes are crucial functional groups in medicinal chemistry, serving as isosteres for other functionalities, participating in hydrogen bonding, and acting as key components in various biologically active molecules.[8] The formation is a straightforward condensation reaction.

Protocol: General Synthesis of an O-(2-Bromobenzyl) Oxime

-

Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.1 eq) and a mild base like pyridine or sodium acetate (1.5 eq) to the solution. The base is required to neutralize the hydrochloride salt and liberate the free hydroxylamine.

-

Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-12 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude oxime product, which can be purified by column chromatography or recrystallization.

Caption: Mechanism of O-(2-Bromobenzyl) oxime formation.

Advanced Application: A Dual-Functionality Synthon

The true synthetic power of this reagent lies in the strategic presence of the ortho-bromine atom. This feature allows for post-condensation modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A researcher can first form the oxime linkage to a molecule of interest and then use the bromine as a handle to introduce additional complexity, such as another aromatic ring, an alkyne, or an amine. This "build-and-elaborate" strategy is highly efficient for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.

Caption: "Build-and-Elaborate" strategy using the dual functionality.

Safety and Handling

As with all laboratory reagents, proper handling is paramount. O-(2-Bromobenzyl)hydroxylamine hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

-

Hazards: The compound is a derivative of hydroxylamine, which itself can be an irritant and harmful if swallowed or in contact with skin.[9][10][11] Organobromine compounds can also be irritants.

-

Storage: The hydrochloride salt is generally stable but can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion

O-(2-Bromobenzyl)hydroxylamine hydrochloride is more than a simple reagent; it is a sophisticated synthetic tool that embodies principles of modern drug design. Its dual functionality allows for a modular and efficient approach to the synthesis of complex, biologically relevant molecules. By providing both a reliable method for forming stable oxime linkages and a latent site for further molecular elaboration, it offers researchers a significant advantage in the quest for novel therapeutics. Understanding the causality behind its synthesis, characterization, and reactivity enables scientists to deploy it with confidence and precision in their research endeavors.

References

- CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride. Google Patents.

-

HYDROXYLAMINE HCL - Ataman Kimya. Available at: [Link]

-

O-(4-Bromobenzyl)hydroxylamine hydrochloride | C7H9BrClNO - PubChem. Available at: [Link]

-

Hydroxylamine synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. Available at: [Link]

-

O -Benzylhydroxylamine Hydrochloride - ResearchGate. Available at: [Link]

-

HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Loba Chemie. Available at: [Link]

-

The underappreciated hydroxyl in drug discovery. RSC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. O-(4-Bromobenzyl)hydroxylamine hydrochloride | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-(4-BROMOBENZYL)HYDROXYLAMINE HYDROCHLORIDE | 40780-59-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 6. O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR spectrum [chemicalbook.com]

- 7. O-(4-NITROBENZYL)HYDROXYLAMINE HYDROCHLORIDE(2086-26-2) 13C NMR [m.chemicalbook.com]

- 8. O-苄基羟胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. researchgate.net [researchgate.net]

O-Alkylhydroxylamines as Potent, Mechanism-Inspired Inhibitors of Indoleamine 2,3-Dioxygenase-1: A Technical Guide for Drug Discovery Professionals

Abstract

Indoleamine 2,3-dioxygenase-1 (IDO1) has emerged as a critical immune-oncology target due to its role in fostering an immunosuppressive tumor microenvironment. This guide provides an in-depth technical overview of the discovery, mechanism of action, and preclinical evaluation of a novel class of IDO1 inhibitors: O-alkylhydroxylamines. We will delve into the rational design principles that led to their identification, detail the structure-activity relationships that govern their potency, and provide comprehensive protocols for their synthesis and biological characterization. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and pharmacologists engaged in the development of next-generation cancer immunotherapies.

Introduction: The Rationale for Targeting IDO1 in Oncology

Indoleamine 2,3-dioxygenase-1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of cancer, IDO1 expression is frequently upregulated within tumor cells and antigen-presenting cells in the tumor microenvironment.[3] This heightened enzymatic activity leads to two key immunosuppressive consequences: the depletion of local tryptophan concentrations, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells.[4][5] By creating this immune-tolerant environment, tumors can effectively evade immune surveillance and destruction.[4] Consequently, the inhibition of IDO1 has become a highly attractive strategy in cancer immunotherapy.[1][6]

The Discovery of O-Alkylhydroxylamines: A Mechanism-Based Approach

The catalytic cycle of IDO1 is understood to proceed through a highly reactive heme-iron bound alkylperoxy transition or intermediate state.[1][6] This understanding provided the foundational hypothesis for the discovery of O-alkylhydroxylamines as IDO1 inhibitors. The core concept was to design stable structural mimics of this transient alkylperoxy species. This rational, mechanism-based approach led to the identification of O-benzylhydroxylamine as a potent, sub-micromolar inhibitor of IDO1.[1][6] This discovery was significant as O-benzylhydroxylamine is a commercially available and relatively simple molecule, providing a readily accessible scaffold for further optimization.[1][6] Spectroscopic studies have since confirmed that O-alkylhydroxylamine compounds coordinate to the heme iron within the active site of the IDO1 enzyme.[1]

Mechanism of Action: Mimicking the Transition State

The inhibitory action of O-alkylhydroxylamines is predicated on their ability to act as structural and electronic mimics of the proposed alkylperoxy intermediate in the IDO1 catalytic cycle. By binding to the heme iron, these compounds effectively occupy the active site and prevent the binding and subsequent oxidation of the natural substrate, L-tryptophan.

Below is a diagram illustrating the proposed mechanism of inhibition, highlighting the structural similarity between the alkylperoxy intermediate and the O-alkylhydroxylamine inhibitor.

Caption: Synthetic workflow for O-alkylhydroxylamine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the O-benzylhydroxylamine scaffold has revealed several key insights into the SAR of this inhibitor class. Notably, the introduction of halogen atoms at the meta position of the aromatic ring was found to significantly enhance inhibitory potency. [1][2]

| Compound | Substitution (R) | Enzymatic IC50 (µM) [1] | Cell-Based IC50 (µM) [1] |

|---|---|---|---|

| 1 | H | 0.8 ± 0.2 | >100 |

| 2 | 4-F | 0.6 ± 0.1 | 18 ± 2 |

| 3 | 4-Cl | 0.5 ± 0.1 | 10 ± 1 |

| 4 | 4-Br | 0.4 ± 0.1 | 5.0 ± 0.5 |

| 5 | 3-F | 0.3 ± 0.1 | 1.5 ± 0.2 |

| 6 | 3-Cl | 0.2 ± 0.05 | 0.14 ± 0.02 |

| 7 | 3-Br | 0.2 ± 0.04 | 0.10 ± 0.02 |

| 8 | 3,5-di-Cl | 0.2 ± 0.03 | 0.08 ± 0.01 |

| 9 | 3,5-di-Br | 0.15 ± 0.02 | 0.07 ± 0.01 |

Note: IC50 values represent the concentration of the inhibitor required to reduce IDO1 activity by 50%. [7]Enzymatic assays were performed with purified recombinant human IDO1. Cell-based assays utilized HeLa cells stimulated with IFN-γ to induce IDO1 expression.

The data clearly demonstrates that meta-halogenation provides a substantial improvement in both enzymatic and cellular potency. The di-halogenated compounds, particularly the 3,5-dibromo derivative, exhibited the most potent inhibitory activity. [1]

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of novel IDO1 inhibitors requires a combination of biochemical and cell-based assays to determine enzymatic potency and cellular efficacy.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

-

IDO1 Enzyme: Recombinant human IDO1.

-

Cofactor Solution: 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase in assay buffer.

-

Substrate Solution: L-tryptophan in assay buffer.

-

Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO).

-

Stop Solution: 30% (w/v) trichloroacetic acid (TCA).

-

Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent). [8]

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound, IDO1 enzyme, and cofactor solution.

-

Initiate the reaction by adding the L-tryptophan substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

-

Terminate the reaction by adding the TCA stop solution.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add the p-DMAB detection reagent.

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced. [8]

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Step-by-step workflow for the IDO1 enzymatic inhibition assay.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of potency.

Protocol:

-

Cell Culture and IDO1 Induction:

-

Plate a suitable human cell line (e.g., HeLa or A549) in a 96-well plate.

-

Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

-

-

Inhibitor Treatment and Kynurenine Measurement:

-

Remove the IFN-γ containing media and replace it with fresh media containing serial dilutions of the test compounds.

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Centrifuge to clarify the supernatant.

-

Transfer the clarified supernatant to a new plate and add the p-DMAB detection reagent.

-

Measure the absorbance at 480 nm to quantify the kynurenine concentration.

-

-

Data Analysis:

-

Calculate the percent inhibition of kynurenine production for each compound concentration.

-

Determine the cell-based IC50 value.

-

Caption: Workflow for the cell-based IDO1 inhibition assay.

Preclinical Characterization and Future Perspectives

The most potent O-alkylhydroxylamine derivatives have demonstrated nanomolar-level cell-based potency and limited cytotoxicity, making them attractive candidates for further preclinical development. [1]Kinetic analysis of lead compounds has revealed an uncompetitive mode of inhibition with respect to L-tryptophan, and the inhibition has been shown to be reversible. [1] Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring the combination of O-alkylhydroxylamine-based IDO1 inhibitors with other immunotherapies, such as checkpoint inhibitors, holds significant promise for achieving synergistic anti-tumor effects.

Conclusion

The discovery of O-alkylhydroxylamines as potent, mechanism-based inhibitors of IDO1 represents a significant advancement in the field of cancer immunotherapy. Their rational design, straightforward synthesis, and compelling biological activity underscore their potential as a valuable new class of therapeutic agents. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to further explore and develop this promising scaffold in the ongoing effort to overcome tumor-induced immune suppression.

References

-

Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564–576. [Link]

-

Muller, A. J., & Malachowski, W. P. (2016). O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. PubMed, 26717206. [Link]

-

Zhu, W., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central, 6857493. [Link]

- Röhrig, U. F., et al. (2012). Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition. Journal of Medicinal Chemistry, 55(11), 5270–5290.

-

Ge, H., et al. (2021). Discovery of novel IDO1 inhibitors via structure-based virtual screening and biological assays. Journal of Computer-Aided Molecular Design, 35(6), 737–753. [Link]

-

Zhai, L., et al. (2015). IDO1 in cancer: a Gemini of immune checkpoints. PubMed Central, 4668215. [Link]

-

Van den Eynde, B. J., et al. (2020). IDO Expression in Cancer: Different Compartment, Different Functionality? Frontiers in Immunology, 11, 582686. [Link]

-

Malachowski, W. P., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central, PMC4724314. [Link]

-

Kumar, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1035–1040. [Link]

-

Malachowski, W. P., et al. (2016). O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-76. [Link]

-

News-Medical. (2019). The IDO Pathway. News-Medical.net. [Link]

-

Filimonov, D. A., et al. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 26(21), 6434. [Link]

-

Platten, M., et al. (2019). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Clinical Cancer Research, 25(5), 1477–1486. [Link]

-

Liu, X., et al. (2018). Combination Immunotherapy With IDO Inhibitors: Defining a Future Through Biomarker-Guided Patient Selection. Journal of Clinical Oncology, 36(32), 3175-3185. [Link]

-

Theate, I., et al. (2020). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology. [Link]

Sources

- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 5. news-medical.net [news-medical.net]

- 6. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to O-(2-Bromobenzyl)hydroxylamine Hydrochloride for Fragment-Based Screening

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective utilization of O-(2-Bromobenzyl)hydroxylamine hydrochloride as a strategic tool in fragment-based drug discovery (FBDD).

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates. Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity. These initial, weak-binding hits serve as high-quality starting points for medicinal chemistry efforts to develop potent and selective drug-like molecules through strategies such as fragment growing, linking, or merging.

The core advantage of FBDD lies in its ability to more effectively sample chemical space with a smaller number of compounds compared to HTS. Fragments, due to their smaller size and reduced complexity, are more likely to form efficient and high-quality interactions with a target protein's binding site. This approach has led to the successful development of several marketed drugs and numerous clinical candidates, validating its power in tackling even challenging targets once considered "undruggable".

This guide focuses on a specific, strategically designed fragment: O-(2-Bromobenzyl)hydroxylamine hydrochloride. We will delve into its unique physicochemical properties, its strategic value in a screening library, and provide detailed protocols for its application in a typical FBDD workflow.

O-(2-Bromobenzyl)hydroxylamine Hydrochloride: A Profile

The selection of fragments for a screening library is a critical determinant of success in an FBDD campaign. O-(2-Bromobenzyl)hydroxylamine hydrochloride possesses a unique combination of features that make it a valuable addition to any fragment collection.

Physicochemical Properties

A thorough understanding of a fragment's physicochemical properties is paramount for designing robust screening assays and interpreting the resulting data.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrClNO | |

| Molecular Weight | 238.51 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at room temperature, keep dry and cool |

Structural Rationale for Inclusion in a Fragment Library

The strategic value of O-(2-Bromobenzyl)hydroxylamine hydrochloride lies in the specific arrangement of its functional groups:

-

The Bromobenzyl Moiety: The presence of a bromine atom on the benzyl ring serves multiple purposes. It provides a significant steric and electronic feature that can probe specific pockets within a protein's binding site. Furthermore, the bromine atom can act as a handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) during hit-to-lead optimization. The "ortho" substitution pattern directs the hydroxylamine group in a specific vector, which can be crucial for achieving productive binding interactions.

-

The Hydroxylamine Group: The hydroxylamine moiety is a key pharmacophoric element. It can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with polar residues in a protein's active site. This versatility increases the probability of identifying a binding event.

-

The Hydrochloride Salt: The hydrochloride salt form generally enhances the aqueous solubility of the fragment, a critical requirement for most biophysical screening techniques which are performed in aqueous buffers.

The combination of a defined aromatic system with a versatile hydrogen-bonding group makes O-(2-Bromobenzyl)hydroxylamine hydrochloride a valuable probe for a wide range of biological targets.

The FBDD Workflow: A Practical Guide

The successful implementation of an FBDD campaign requires a systematic and rigorous experimental approach. The following sections outline a typical workflow, with specific considerations for the use of O-(2-Bromobenzyl)hydroxylamine hydrochloride.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Phase 1: Preparation

Target Protein Preparation and Quality Control: High-quality, pure, and stable protein is a prerequisite for any successful FBDD campaign.

-

Protocol:

-

Express and purify the target protein to >95% purity as determined by SDS-PAGE.

-

Perform quality control checks, including mass spectrometry to confirm identity and size-exclusion chromatography to ensure monodispersity.

-

Assess protein stability in the chosen screening buffer using techniques like differential scanning fluorimetry (DSF).

-

Fragment Library Preparation and Quality Control: The integrity of the fragment library is equally critical.

-

Protocol:

-

Procure O-(2-Bromobenzyl)hydroxylamine hydrochloride from a reputable supplier.

-

Confirm the identity and purity of the compound using LC-MS and ¹H NMR.

-

Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like DMSO.

-

Assess the solubility of the fragment in the final screening buffer at the highest concentration to be used. This is a critical step to avoid false positives due to compound precipitation.

-

Phase 2: Primary Screening

Due to the weak binding affinities of fragments (typically in the high µM to mM range), sensitive biophysical techniques are required for their detection.

Commonly Used Primary Screening Techniques:

-

Surface Plasmon Resonance (SPR): A high-throughput, label-free technique that measures changes in refractive index upon fragment binding to an immobilized target protein.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY are powerful for detecting weak binding events in solution.

-

Thermal Shift Assays (TSA or DSF): Measures the change in a protein's melting temperature upon ligand binding.

-

X-ray Crystallography: Can be used as a primary screening method by soaking crystals of the target protein in solutions containing individual fragments or cocktails of fragments.

Protocol for a Primary Screen using SPR:

-

Immobilize the target protein onto a suitable SPR sensor chip.

-

Prepare a dilution series of O-(2-Bromobenzyl)hydroxylamine hydrochloride in the screening buffer, typically ranging from 10 µM to 1 mM.

-

Inject the fragment solutions over the sensor surface and a reference surface (without protein or with an irrelevant protein).

-

Monitor the binding response in real-time. A response significantly above the noise level and the reference channel indicates a potential binding event.

-

Initial hits are often defined as those showing a response greater than a predefined threshold (e.g., >50% of the theoretical maximum response at 1 mM).

Phase 3: Hit Validation

The goal of this phase is to confirm that the initial hits from the primary screen are genuine binders and to characterize their interaction with the target.

Methodological & Application

Application Notes and Protocols for the Synthesis of O-(2-Bromobenzyl)oximes

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of O-(2-Bromobenzyl)oximes from various carbonyl compounds using O-(2-Bromobenzyl)hydroxylamine hydrochloride. Oximes are a pivotal class of organic compounds with extensive applications in drug discovery, materials science, and as versatile synthetic intermediates.[1][2] The introduction of the O-(2-bromobenzyl) moiety offers a unique synthetic handle, enabling post-oximation functionalization through a variety of cross-coupling reactions. This document outlines the underlying reaction mechanism, provides validated step-by-step experimental procedures, and discusses the causality behind critical process parameters to ensure reproducible and high-yield syntheses for researchers in organic chemistry and drug development.

Introduction and Scientific Context

Oximes, characterized by the RR'C=NOH functional group, are traditionally synthesized via the condensation reaction of an aldehyde or ketone with hydroxylamine.[3][4] This reaction is fundamental in organic chemistry for the derivatization, purification, and characterization of carbonyl compounds.[5] Beyond these classical roles, oximes are precursors to a wide array of functional groups, including amides (via the Beckmann rearrangement), amines, and nitriles, making them crucial building blocks in complex molecule synthesis.

The use of O-substituted hydroxylamines, such as O-(2-Bromobenzyl)hydroxylamine hydrochloride, allows for the direct installation of a functionalizable group onto the oxime oxygen. The 2-bromobenzyl group is particularly strategic; the aryl bromide serves as a versatile precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and the formation of organometallic reagents. This two-stage approach—oximation followed by cross-coupling—provides a powerful platform for generating molecular diversity and constructing complex scaffolds relevant to medicinal chemistry and materials science.

Reaction Mechanism: The Pathway to Oximation

The formation of an oxime from a carbonyl compound and a hydroxylamine derivative is a classic acid-catalyzed nucleophilic addition-elimination reaction.[4][6] The process can be dissected into two primary stages:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon.[7][8] This step is typically the rate-determining step. The reaction is favored in a mildly acidic medium, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[4][9] However, strongly acidic conditions are detrimental as they protonate the hydroxylamine's nitrogen, nullifying its nucleophilicity.[9] This initial attack forms a zwitterionic tetrahedral intermediate, often referred to as a carbinolamine, after a series of rapid proton transfers.[7]

-

Dehydration (Elimination): The carbinolamine intermediate is then protonated on the oxygen atom, transforming the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond characteristic of the oxime.

Since the starting material is a hydrochloride salt, a weak base is required in the reaction mixture to neutralize the acid and liberate the free O-(2-Bromobenzyl)hydroxylamine, allowing its nitrogen atom to act as an effective nucleophile.

Caption: General Mechanism of O-Substituted Oxime Formation.

Detailed Experimental Protocols

This section provides a standardized, reliable protocol for the synthesis of O-(2-Bromobenzyl)oximes from a generic aldehyde or ketone.

Materials and Equipment

-

Reagents:

-

O-(2-Bromobenzyl)hydroxylamine hydrochloride (FW: 256.50 g/mol )

-

Aldehyde or Ketone substrate

-

Sodium Bicarbonate (NaHCO₃) or Pyridine

-

Anhydrous Ethanol (EtOH) or Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system (optional, for purification)

-

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for Oxime Synthesis.

-

Reaction Setup: To a round-bottom flask, add the aldehyde or ketone substrate (1.0 equivalent). Dissolve the substrate in a suitable volume of anhydrous ethanol (approximately 0.1–0.2 M concentration).

-

Reagent Addition: To the stirred solution, add O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.2 equivalents). Following this, add sodium bicarbonate (1.5 equivalents) portion-wise.

-

Causality Note: Sodium bicarbonate is a mild base used to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile. An excess is used to ensure complete neutralization. Pyridine can also be used, acting as both a base and a catalyst.

-

-

Reaction Execution: Stir the reaction mixture at room temperature. For less reactive ketones, the reaction may be gently heated to reflux (50-80°C).

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[10][11] A typical mobile phase is 20-30% ethyl acetate in hexanes. The disappearance of the starting carbonyl compound and the appearance of a new, typically higher-Rf spot, indicates product formation. The reaction is generally complete within 2-12 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete, filter the mixture to remove inorganic salts if necessary. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Add deionized water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Causality Note: The aqueous workup is essential to remove the sodium salts (NaCl, excess NaHCO₃) and any other water-soluble impurities.

-

-

Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product.

-

Purification: The crude O-(2-Bromobenzyl)oxime can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure, including the characteristic C=N bond and the presence of the 2-bromobenzyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the characteristic C=N stretch (approx. 1650-1680 cm⁻¹) and the disappearance of the carbonyl C=O stretch from the starting material.[3]

Substrate Scope and Expected Results

The described protocol is robust and applicable to a wide range of aldehyde and ketone substrates. The table below summarizes typical reaction conditions and expected outcomes.

| Substrate Type | Example | Typical Time | Temperature | Typical Isolated Yield (%) |

| Aromatic Aldehyde | 4-Nitrobenzaldehyde | 2-4 hours | Room Temp. | >90%[12] |

| Aliphatic Aldehyde | Heptanal | 3-6 hours | Room Temp. | 85-95% |

| Aromatic Ketone | Acetophenone | 8-12 hours | 50°C | 85-95%[10] |

| Aliphatic Ketone | Cyclohexanone | 6-10 hours | 50°C | >90%[10] |

| Sterically Hindered Ketone | Diisopropyl Ketone | 12-24 hours | Reflux | 60-75% |

Note: Yields are estimates based on general oximation procedures and may vary depending on the specific substrate and purification efficiency.

Conclusion and Future Applications

The synthesis of O-(2-Bromobenzyl)oximes via the condensation of O-(2-Bromobenzyl)hydroxylamine hydrochloride with carbonyl compounds is a highly efficient and versatile method. The protocol detailed herein is straightforward, scalable, and applicable to a broad range of substrates. The true synthetic power of this method lies in the subsequent utility of the aryl bromide moiety. Researchers can leverage the 2-bromobenzyl group as a key anchor point for diversification, employing a vast array of palladium-catalyzed cross-coupling reactions to rapidly build molecular complexity. This positions O-(2-Bromobenzyl)oximes as valuable intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and advanced organic materials.

References

-

Wikipedia. Oxime. [Link]

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

-

Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

-

Indian Academy of Sciences. The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]

-

International Journal of Pharmaceutical Research and Applications. Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

-

ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. [Link]

-

Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

-

BYJU'S. Oximes. [Link]

-

Khan Academy. Formation of oximes and hydrazones. [Link]

-

National Center for Biotechnology Information. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

-

YouTube. Action of Hydroxylamine on Aldehyde and Ketone. [Link]

-

ResearchGate. Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. [Link]

-

Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

-

Zenodo. Green and highly selective protocol for the synthesis of oximes. [Link]

-

ResearchGate. Pharmacological activities of oximes. [Link]

-

ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in... [Link]

-

YouTube. Why aldehyde reacts with NH2OH in acidic medium. [Link]

-

Taylor & Francis Online. Oximes – Knowledge and References. [Link]

-

Chemistry Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. zenodo.org [zenodo.org]

- 12. ias.ac.in [ias.ac.in]

Application Notes and Protocols for the Analysis of O-(2-Bromobenzyl)hydroxylamine Hydrochloride Reactions

Application Scientist's Foreword

In the landscape of pharmaceutical and chemical synthesis, O-(2-Bromobenzyl)hydroxylamine hydrochloride serves as a valuable intermediate, primarily for constructing novel therapeutic agents and complex organic molecules.[1] Its utility is rooted in the reactive hydroxylamine moiety, which provides a synthetic handle, and the bromobenzyl group, which can be further functionalized or used to modulate a molecule's physicochemical properties. The success of any synthesis involving this reagent, however, is not merely defined by the final yield but by the purity, stability, and comprehensive characterization of the products and intermediates.

This document is designed to move beyond a simple recitation of methods. It serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each analytical choice. We will explore the "why" behind the "how," ensuring that the methods you employ are robust, reliable, and self-validating. The core principle is to establish a framework for analytical excellence, which is indispensable for regulatory compliance and ensuring the safety and efficacy of the final product. We will delve into chromatographic, spectroscopic, and titrimetric techniques, treating each not as an isolated procedure but as part of an integrated strategy for comprehensive analytical control.

Chapter 1: The Workhorse of Purity and Stability: High-Performance Liquid Chromatography (HPLC)

Principle and Rationale

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for analyzing O-(2-Bromobenzyl)hydroxylamine hydrochloride and its reaction mixtures. The choice is deliberate:

-

Physicochemical Properties: The compound is a salt, making it polar and readily soluble in aqueous-organic mixtures used in RP-HPLC. It is non-volatile, rendering gas chromatography unsuitable without derivatization.

-

UV Absorbance: The presence of the bromobenzyl aromatic ring provides a strong chromophore, allowing for sensitive detection using UV-Vis detectors, a standard component of most HPLC systems.

-

Versatility: A single HPLC method can often be adapted to serve multiple purposes: determining the purity of the starting material, quantifying its assay, monitoring the progress of a reaction, and, critically, serving as a stability-indicating analytical method (SIAM) .[2][3]

A SIAM is a validated quantitative procedure that can detect changes in the drug substance over time and accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[2][4] Developing such a method requires forced degradation studies to ensure specificity.[4][5]

Protocol 1: Stability-Indicating Purity and Assay Method by RP-HPLC

This protocol is designed to separate the main component from potential process impurities and degradation products.

1. Instrumentation and Consumables:

-

HPLC or UPLC system with a UV/PDA detector.

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Analytical balance, volumetric flasks, and pipettes.

-

HPLC-grade acetonitrile, methanol, and water.

-

Analytical-grade potassium dihydrogen phosphate and phosphoric acid.

2. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ | A buffered aqueous phase is crucial for reproducible retention times and peak shapes of ionizable compounds. pH 3.0 ensures the hydroxylamine moiety is protonated. |

| Mobile Phase B | Acetonitrile | A common, strong organic solvent that provides good peak shape and elution strength for aromatic compounds. |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is essential to elute a wide range of components, from polar starting materials to less polar products and impurities, within a reasonable runtime. The final re-equilibration step ensures reproducibility between injections. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for stable retention times. |

| Detection Wavelength | 220 nm | The bromobenzyl group exhibits strong absorbance at lower UV wavelengths, providing high sensitivity for the main component and related impurities. A PDA detector can be used to assess peak purity. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |

3. Solution Preparation:

-

Diluent: 50:50 Methanol:Water.

-

Standard Preparation (for Assay): Accurately weigh ~10 mg of O-(2-Bromobenzyl)hydroxylamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

-

Sample Preparation (for Purity): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 1000 µg/mL (1 mg/mL). This higher concentration is used to accurately quantify low-level impurities.

4. Method Validation Strategy: For this method to be trustworthy, it must be validated according to ICH Q2(R1) guidelines.[6]

-

Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradation product peaks do not co-elute with the main peak.

-

Linearity: Analyze a series of solutions from the Limit of Quantitation (LOQ) to 150% of the assay concentration. The correlation coefficient (r²) should be >0.999.[6]

-

Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities and/or the main component at different concentration levels (e.g., 50%, 100%, 150%). Recoveries should typically be within 98-102%.

-

Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The Relative Standard Deviation (RSD) should be <2%.[7]

Assay (%) = (V * M * F * 100) / W

Caption: Decision tree for selecting the appropriate analytical method.

References

- CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents.

-

Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - American Journal of Biomedical Science and Research. Available at: [Link]

-

Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red - SciSpace. Available at: [Link]

-

Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed. Available at: [Link]

-

Hydroxylamine hydrochloride titration method for oxidized xanthan gum (XGox) sample with a measured aldehyde content of 61%. - ResearchGate. Available at: [Link]

-

(PDF) Stability Indicating Analytical Methods (SIAMS) - ResearchGate. Available at: [Link]

-

New Compounds: Synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine Hydrochloride - National Library of Medicine. Available at: [Link]

-

Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]

-

Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed. Available at: [Link]

-

Hydroxylamine Hydrochloride | ACS Reagent Chemicals - ACS Publications. Available at: [Link]

- CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents.

-

Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. - Royal Society of Chemistry. Available at: [Link]

-

Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique - Oriental Journal of Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - ResearchGate. Available at: [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]

- CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method - Google Patents.

-

A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed. Available at: [Link]

-

Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. Available at: [Link]

-

Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - Semantic Scholar. Available at: [Link]

-

Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. - ResearchGate. Available at: [Link]

-

Stability-indicating methods for peptide drug analysis - AMSbiopharma. Available at: [Link]

-

Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijsdr.org [ijsdr.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 6. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique – Oriental Journal of Chemistry [orientjchem.org]

- 7. biomedgrid.com [biomedgrid.com]

Application and Protocol for the Synthesis of N-Hydroxy Amides Using O-(2-Bromobenzyl)hydroxylamine Hydrochloride

Introduction: The Significance of N-Hydroxy Amides and the Role of O-Protected Hydroxylamines

N-hydroxy amides, commonly known as hydroxamic acids, are a pivotal class of organic compounds with a broad spectrum of biological activities. Their potent metal-chelating ability, particularly for zinc and iron ions, allows them to function as inhibitors for a variety of metalloenzymes.[1] This has led to their extensive investigation and successful application in drug development, most notably as histone deacetylase (HDAC) inhibitors for cancer therapy, such as the FDA-approved drug Vorinostat (SAHA).[1]

The direct synthesis of N-hydroxy amides from carboxylic acids and hydroxylamine can be challenging due to the instability of free hydroxylamine and potential side reactions. A more robust and widely adopted strategy involves a two-step process: the coupling of a carboxylic acid with an O-protected hydroxylamine derivative, followed by a deprotection step to unveil the final N-hydroxy amide. The protecting group plays a crucial role in this sequence, as it must be stable during the amide bond formation and selectively cleavable under mild conditions that do not compromise the integrity of the target molecule.

Among the various O-protected hydroxylamines, O-benzyl derivatives are frequently employed due to their stability and well-established deprotection methods. This guide focuses on the application of O-(2-Bromobenzyl)hydroxylamine hydrochloride , a reagent that introduces a substituted benzyl protecting group. The presence of the ortho-bromo substituent offers potential advantages in modifying the reactivity and deprotection characteristics compared to the unsubstituted benzyl group, providing an additional layer of strategic flexibility in complex syntheses.

The 2-Bromobenzyl Protecting Group: A Strategic Choice

The selection of a protecting group is a critical decision in multi-step organic synthesis. While the standard benzyl group is widely used, substituted variants can offer unique advantages. The 2-bromobenzyl group in O-(2-Bromobenzyl)hydroxylamine provides:

-

Stability: Similar to the unsubstituted benzyl group, the 2-bromobenzyl group is stable under a wide range of reaction conditions, including those commonly used for amide bond formation.

-

Orthogonality: The primary method for cleavage, catalytic hydrogenation, is orthogonal to many other protecting groups used in organic synthesis, allowing for selective deprotection.

-

Modulated Reactivity: The electronic and steric effects of the ortho-bromo substituent can influence the reactivity of the molecule, potentially altering the efficiency of both the coupling and deprotection steps. While specific studies on the 2-bromobenzyl group in this context are limited, it is a valuable tool for fine-tuning synthetic routes.

Experimental Protocols

This section provides detailed protocols for the two key stages in the synthesis of N-hydroxy amides using O-(2-Bromobenzyl)hydroxylamine hydrochloride: amide bond formation and deprotection of the 2-bromobenzyl group.

Part 1: Amide Bond Formation

The coupling of a carboxylic acid with O-(2-Bromobenzyl)hydroxylamine is typically achieved by activating the carboxylic acid. Several standard coupling reagents can be employed. Below are protocols for two of the most common and effective methods.

Workflow for N-Hydroxy Amide Synthesis

Caption: General workflow for the two-step synthesis of N-hydroxy amides.

Protocol 1.1: EDC/HOBt Mediated Coupling

This method is widely applicable and generally provides high yields with minimal racemization for chiral carboxylic acids.

-

Reagent Preparation:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

In a separate flask, suspend O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.1 eq) in the same anhydrous solvent and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq) to liberate the free base. Stir for 10-15 minutes.

-

-

Reaction Setup:

-

Cool the carboxylic acid/HOBt solution to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the solution of free O-(2-Bromobenzyl)hydroxylamine to the activated carboxylic acid mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure O-(2-Bromobenzyl)-N-hydroxy amide.

-

Protocol 1.2: CDI Mediated Coupling

1,1'-Carbonyldiimidazole (CDI) is another effective coupling agent, particularly for less sensitive substrates.

-

Reagent Preparation:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add CDI (1.1 eq) in portions to the solution and stir at room temperature for 1-2 hours, or until gas evolution ceases, to form the acyl-imidazole intermediate.

-

-

Reaction Setup:

-

In a separate flask, prepare the free base of O-(2-Bromobenzyl)hydroxylamine as described in Protocol 1.1.

-

Add the solution of free O-(2-Bromobenzyl)hydroxylamine to the acyl-imidazole solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Follow the work-up and purification procedure outlined in Protocol 1.1.

-

Table 1: Comparison of Common Amide Coupling Conditions

| Parameter | EDC/HOBt Method | CDI Method |

| Coupling Reagents | EDC, HOBt | CDI |

| Base | DIPEA, TEA | Not always required |

| Solvent | DMF, DCM, THF | THF, DMF |

| Temperature | 0 °C to RT | RT |

| Advantages | High yields, low racemization | Simple procedure, mild conditions |

| Disadvantages | Requires careful temperature control | Can be slower for some substrates |

Part 2: Deprotection of the 2-Bromobenzyl Group

The final step is the cleavage of the 2-bromobenzyl ether to yield the N-hydroxy amide. Catalytic transfer hydrogenation is a highly effective and convenient method for this transformation, as it avoids the need for a pressurized hydrogen gas setup.

Deprotection Mechanism: Catalytic Transfer Hydrogenation

Caption: Simplified schematic of catalytic transfer hydrogenation for deprotection.

Protocol 2.1: Deprotection via Catalytic Transfer Hydrogenation

-

Reaction Setup:

-

Dissolve the O-(2-Bromobenzyl)-N-hydroxy amide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate) to the solution.

-

To this suspension, add a hydrogen donor such as formic acid (5-10 eq) or ammonium formate (5-10 eq). The use of formic acid is often convenient as it also serves as a good solvent for many substrates.[2]

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.

-

-

Work-up and Purification:

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; ensure it remains wet during filtration and is disposed of properly.

-

Wash the Celite® pad with the reaction solvent.

-